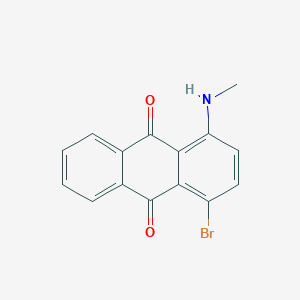

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Vue d'ensemble

Description

L'hydroxyde d'hydrazinium, également connu sous le nom d'hydrate d'hydrazine, est un composé chimique de formule N₂H₄·H₂O. C'est un liquide huileux incolore, fumant, avec une odeur d'ammoniaque. Ce composé est très réactif et est utilisé dans diverses applications industrielles et scientifiques en raison de ses fortes propriétés réductrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'hydroxyde d'hydrazinium peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'hypochlorite de sodium avec l'ammoniac, suivie de l'ajout d'un agent réducteur tel que l'hydroxyde de sodium. Les conditions de réaction nécessitent généralement des températures et des niveaux de pH contrôlés pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, l'hydroxyde d'hydrazinium est produit en utilisant le procédé Raschig, qui implique l'oxydation de l'ammoniac avec de l'hypochlorite de sodium en présence d'un catalyseur. Ce procédé est réalisé dans de grands réacteurs dans des conditions contrôlées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'hydroxyde d'hydrazinium subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'azote gazeux et de l'eau.

Réduction : Il agit comme un agent réducteur dans de nombreuses réactions chimiques.

Substitution : Il peut participer à des réactions de substitution pour former différents dérivés de l'hydrazine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec l'hydroxyde d'hydrazinium comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l'hydroxyde d'hydrazinium comprennent l'azote gazeux, l'eau et divers dérivés de l'hydrazine. Ces produits sont utilisés dans une large gamme d'applications, allant des propergols de fusées aux produits pharmaceutiques .

Applications de la recherche scientifique

L'hydroxyde d'hydrazinium a de nombreuses applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme agent réducteur dans la synthèse de divers composés organiques et inorganiques.

Biologie : Il est utilisé dans la préparation d'échantillons biologiques pour la microscopie électronique.

Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques, en particulier dans la production de médicaments antituberculeux et antidiabétiques.

Mécanisme d'action

Le mécanisme d'action de l'hydroxyde d'hydrazinium implique ses fortes propriétés réductrices. Il peut donner des électrons à d'autres molécules, les réduisant ainsi. Cette propriété le rend utile dans diverses réactions chimiques où une réduction est requise. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et des conditions de réaction .

Applications De Recherche Scientifique

Overview

9,10-Anthracenedione, 1-bromo-4-(methylamino)- is a synthetic organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.154 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties and versatility in different analytical techniques.

Analytical Applications

One of the prominent applications of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Analysis

- Methodology: The compound can be effectively analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.

- Column Types: Newcrom R1 HPLC columns are specifically designed for this analysis, providing low silanol activity which enhances separation efficiency. The use of smaller particle sizes (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications, making the process scalable for preparative separation and isolation of impurities .

Biological Applications

Beyond analytical uses, this compound also shows potential in biological research.

Pharmacokinetics

Studies have indicated that 9,10-Anthracenedione derivatives may play a role in pharmacokinetics due to their ability to interact with biological molecules. This interaction can be crucial for drug development and understanding how compounds behave within biological systems .

Case Studies

Several case studies highlight the practical applications of this compound:

- Separation Techniques : Research demonstrated the effective separation of 9,10-Anthracenedione derivatives using optimized HPLC conditions. The study focused on improving the resolution and sensitivity of detection methods for pharmaceutical compounds .

- Drug Development : A study explored the potential of 9,10-Anthracenedione derivatives in developing new therapeutic agents. The findings suggested that modifications to the anthracene structure could lead to compounds with enhanced bioactivity and reduced toxicity .

Mécanisme D'action

The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Ammoniaque (NH₃) : Un gaz incolore à l'odeur piquante, utilisé comme engrais et dans la production de divers produits chimiques.

Hydrazine (N₂H₄) : Un composé très réactif utilisé comme propergol de fusée et dans la synthèse de produits pharmaceutiques.

Hydroxylamine (NH₂OH) : Un composé utilisé dans la synthèse des oximes et comme agent réducteur dans diverses réactions chimiques.

Unicité

L'hydroxyde d'hydrazinium est unique en raison de sa combinaison de fortes propriétés réductrices et de sa capacité à former des solutions aqueuses stables. Cela le rend particulièrement utile dans les applications où les deux propriétés sont requises, comme dans la synthèse de certains produits pharmaceutiques et dans le traitement des eaux industrielles .

Activité Biologique

9,10-Anthracenedione, 1-bromo-4-(methylamino)- (CAS No. 128-93-8), is a derivative of anthraquinone that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. Its structure comprises a bromine atom and a methylamino group attached to the anthracene backbone, which influences its chemical reactivity and biological interactions.

The chemical formula for 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is with a molecular weight of 316.15 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Melting Point | 195.5 °C |

| Boiling Point | 510.1 °C |

| Density | ~1.55 g/cm³ |

| Appearance | Yellow powder |

| Flash Point | 262.3 °C |

The biological activity of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Studies indicate that anthraquinone derivatives can intercalate into DNA, leading to structural distortions that may inhibit replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which can trigger apoptosis in cancer cells .

- Antimicrobial Activity : Its structure allows for interactions with bacterial membranes, potentially disrupting cellular integrity and function .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have shown that 9,10-Anthracenedione derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves apoptosis induction through the activation of caspase pathways.

- Case Study : A study involving the compound's derivatives reported a dose-dependent cytotoxic effect on breast cancer cells with IC50 values ranging from 5 to 20 µM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0625 g/mL, indicating potent antibacterial activity .

- Mechanism : The antibacterial action is believed to result from membrane disruption and interference with metabolic processes within bacterial cells.

Research Findings

Several studies have investigated the biological activities of 9,10-Anthracenedione, 1-bromo-4-(methylamino)-:

- Anticancer Mechanisms : A study highlighted its ability to induce apoptosis in cancer cell lines via ROS generation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Research demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

- Toxicity Studies : Safety assessments indicate moderate toxicity levels; however, further studies are required to fully understand the risk profile associated with therapeutic use .

Propriétés

IUPAC Name |

1-bromo-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRUQZTMZETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059590 | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-93-8 | |

| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?

A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.

Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?

A2: The research highlights several advantages of the described method: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.